2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-10(14)9-6-15-11(12-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERXEPSLUMGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the benzylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylthiol with an oxazole derivative in the presence of a suitable base can yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of oxazole compounds can exhibit dual agonistic effects on PPAR alpha/gamma receptors, which are crucial in regulating glucose and lipid metabolism. Studies have shown that compounds with structural similarities to 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid demonstrate hypoglycemic and hypolipidemic effects in animal models like db/db mice . This suggests potential for developing new antidiabetic medications.
Antimicrobial Properties
Oxazole derivatives have been explored for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance the compound's ability to disrupt microbial cell functions, making it a candidate for further investigation in antibiotic development.
Organic Buffer Applications
This compound is noted for its utility as an organic buffer in biochemical applications, maintaining pH stability in various biological assays . Its buffering capacity can be advantageous in enzyme assays and other biochemical reactions where pH fluctuations can affect outcomes.
Case Study 1: PPAR Agonism
A study synthesized several oxazole derivatives, including this compound, to evaluate their efficacy as PPAR agonists. The lead compound exhibited significant insulin-sensitizing effects alongside hypoglycemic properties in diabetic models, highlighting its therapeutic potential .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against common pathogens. Results indicated that compounds similar to this compound showed promising inhibition zones in bacterial cultures, warranting further exploration into their mechanism of action .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(benzylsulfanyl)-1,3-oxazole-4-carboxylic acid can be compared to other 1,3-oxazole-4-carboxylic acid derivatives with varying substituents. Below is a detailed analysis of key analogs:
Table 1: Structural and Physicochemical Comparison of 1,3-Oxazole-4-carboxylic Acid Derivatives
Key Comparisons:
Substituent Effects on Acidity: The benzylsulfanyl group in the target compound is a stronger electron donor compared to methyl or pyridinyl groups, which may reduce the acidity of the carboxylic acid moiety. In contrast, electron-withdrawing groups (e.g., pyridinyl) could increase acidity .
Biological Activity :
- Derivatives like 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid exhibit vasoactive or constrictor effects in pharmacological studies, suggesting substituent-dependent biological roles . The benzylsulfanyl variant’s activity remains unexplored in the provided evidence but may share reactivity with sulfur-containing purine analogs .
Synthetic Utility :
- The benzylsulfanyl group’s stability under acidic conditions (as seen in uracil derivatization ) contrasts with labile groups like 1-methoxyethyl, which may offer tunable reactivity for selective modifications .
Commercial Availability :
- Analogs such as 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid are marketed as building blocks for drug discovery, highlighting their industrial relevance compared to the less-documented target compound .
Biological Activity
2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H11N1O3S1
- Molecular Weight : 239.27 g/mol
This compound features a benzylsulfanyl group attached to an oxazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined and compared to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
| Candida albicans | 128 | Fluconazole | 64 |
These results suggest that while the compound shows promising activity, it may not be as potent as some standard antibiotics against certain pathogens .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The compound was screened against a panel of 60 human tumor cell lines at a concentration of 1 µM. The results indicated that while some derivatives exhibited cytotoxic effects, the original compound did not show significant activity across the board.
However, modifications to the structure have been explored to enhance its anticancer efficacy. For instance, analogs with additional functional groups demonstrated improved selectivity towards cancer cells while exhibiting reduced toxicity towards normal cells .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. The presence of the oxazole ring is believed to play a crucial role in these interactions, potentially involving enzyme inhibition or receptor modulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Studies have shown that modifications to the benzylsulfanyl group can significantly impact antimicrobial and anticancer activities. For example:
- Electron-donating groups on the benzyl moiety tend to enhance activity against certain bacterial strains.
- Substituents on the oxazole ring can alter the compound's interaction with biological targets, affecting both potency and selectivity.
This information is crucial for guiding future synthesis and testing efforts aimed at developing more effective derivatives .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antibacterial Screening : A study conducted on a series of oxazole derivatives found that those with a benzylsulfanyl substituent showed enhanced activity against Staphylococcus aureus, suggesting a potential lead for antibiotic development.
- Cytotoxicity Evaluation : In vitro tests revealed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent when appropriately modified.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl or methyl esters of 2-phenyloxazole-4-carboxylic acid yield the target compound with 98% and 81% efficiency, respectively, under controlled acidic or basic conditions . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol vs. methanol), and catalyst selection. Parallel synthesis routes for structurally related oxazoles (e.g., 2-methyl-1,3-oxazole-4-carboxylic acid) suggest alternative pathways using cyclization of thiourea intermediates or thiol-alkyne click chemistry .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer : Key techniques include:
- NMR : , , and NMR to confirm substitution patterns and purity.
- HPLC-MS : For assessing purity and identifying byproducts (e.g., unreacted esters or sulfanyl derivatives).
- IR Spectroscopy : To validate functional groups like carboxylic acid (-COOH) and benzylsulfanyl (-S-CHPh).
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for structural validation.
Q. What purification strategies are effective post-synthesis?
- Answer : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes unreacted starting materials. For derivatives with low solubility, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the compound’s crystal structure and intermolecular interactions?
- Answer : SHELXL refines crystal structures by optimizing geometric parameters against high-resolution diffraction data. Noncovalent interactions (e.g., CH⋯N, CH⋯π) stabilize the lattice, as observed in analogous 1,3,4-oxadiazole derivatives . For accurate refinement, ensure data resolution <1.0 Å and apply TWIN/BASF commands in SHELXL to address potential twinning .
Q. What computational methods predict the compound’s reactivity and binding interactions in biological systems?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrodinger Suite) models interactions with targets like enzymes or receptors. For example, SAR-20347—a structural analog—shows inhibitory activity via oxazole-carboxamide motifs .
Q. How does the benzylsulfanyl substituent influence pharmacological activity compared to other groups (e.g., methyl, trifluoromethyl)?
- Answer : The benzylsulfanyl group enhances lipophilicity (logP ~2.5) and membrane permeability, critical for CNS-targeted agents. In contrast, electron-withdrawing groups (e.g., CF) increase metabolic stability but reduce solubility. Comparative SAR studies on 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid highlight these trade-offs .
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
- Answer :
- Variation of Substituents : Synthesize analogs with modified sulfanyl groups (e.g., aryl, alkyl) or oxazole-ring substitutions.
- Biological Assays : Test against enzymatic targets (e.g., lipoxygenase for anti-inflammatory activity) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (π) parameters with activity .
Q. What are the challenges in resolving contradictory data on synthetic yields or biological activity?
- Answer : Contradictions often arise from solvent polarity, catalyst batch variability, or assay conditions. For example, ethyl ester hydrolysis yields >95% in anhydrous ethanol but <80% in aqueous ethanol due to competing side reactions . Standardize protocols (e.g., USP guidelines) and validate results with orthogonal techniques (e.g., LC-MS for purity, isothermal titration calorimetry for binding affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
